molecular formula C12H17N3O3 B2928610 2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid CAS No. 1282496-93-8

2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B2928610
CAS No.: 1282496-93-8
M. Wt: 251.286
InChI Key: GKXSEBMXIKDIAG-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a morpholine ring, a pyrimidine ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many drugs work by binding to a specific protein and modulating its activity .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on various factors, including its specific biological activity and the conditions under which it is handled .

Future Directions

The future directions for research on a compound like this could include further studies to determine its biological activity, potential uses in medicine or other fields, and ways to optimize its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the morpholine and propyl groups. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Addition of the Propyl Group: This can be done through alkylation reactions using propyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or sulfonates are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-4-methylpyrimidine-5-carboxylic acid
  • 2-Morpholin-4-yl-4-ethylpyrimidine-5-carboxylic acid
  • 2-Morpholin-4-yl-4-butylpyrimidine-5-carboxylic acid

Properties

IUPAC Name

2-morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-3-10-9(11(16)17)8-13-12(14-10)15-4-6-18-7-5-15/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXSEBMXIKDIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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